Estradiol-3-benzoate-17-butyrate is a synthetic estrogen ester. [] Estrogen esters are a class of medications that are derived from the naturally occurring hormone estradiol. [] They are used in scientific research to investigate the role of estrogen in various biological processes and to develop new treatments for conditions such as breast cancer and menopausal symptoms. [] Estradiol-3-benzoate-17-butyrate is known for its potent estrogenic effects and prolonged duration of action. []
Estradiol-3-benzoate-17-butyrate is synthesized through the esterification of estradiol with benzoic acid and butyric acid. It belongs to the class of synthetic estrogens and is categorized under steroid hormones due to its structural characteristics derived from the steroid backbone.
The synthesis of estradiol-3-benzoate-17-butyrate involves the following steps:
In industrial settings, large-scale production follows similar principles but utilizes specialized equipment to maintain controlled conditions for optimal results.
Estradiol-3-benzoate-17-butyrate has a complex molecular structure characterized by its dual esterification. Its IUPAC name is (17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate. The molecular formula is , with a molecular weight of approximately 446.58 g/mol.
The compound's structure can be represented by its InChI identifier:
Estradiol-3-benzoate-17-butyrate can undergo several chemical reactions:
The major products from these reactions include:
Estradiol-3-benzoate-17-butyrate functions as a prodrug that releases estradiol upon administration. The mechanism involves:
The pharmacokinetics of estradiol indicate low oral bioavailability (2–10%) due to first-pass metabolism; hence the esterification improves absorption and bioavailability.
Estradiol-3-benzoate-17-butyrate typically appears as a white crystalline powder. It has a melting point that varies depending on purity but generally falls within a specific range indicative of its stability.
Key chemical properties include:
Estradiol-3-benzoate-17-butyrate has diverse applications across various fields:
The multifaceted nature of estradiol-3-benzoate-17-butyrate underscores its significance in both research and therapeutic contexts.
Estradiol-3-benzoate-17-butyrate (EBB) is a diesterified steroid hormone derivative systematically named as:[(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate. Its standardized IUPAC nomenclature is estra-1,3,5(10)-triene-3,17β-diol 3-benzoate 17-butyrate [1] [5].
This synthetic estrogen ester carries dual ester modifications:
With the molecular formula C₂₉H₃₄O₄ and molecular weight of 446.58 g/mol, EBB belongs to the estrane steroid chemical class [4] [5]. The compound's CAS registry number is 63042-18-2, with additional identifiers including EC 263-807-9 and UNII ZE4IGI4UMH [6] [8]. Its structural configuration preserves the core estrane skeleton while modifying solubility through esterification—exhibiting high lipophilicity with an experimental octanol/water partition coefficient (logP) of 6.3 [1] [5].
EBB was first synthesized in 1938 as part of exploratory efforts to extend the duration of estradiol's action through esterification [1] [7]. However, its development as a pharmaceutical agent lagged behind simpler esters like estradiol benzoate (introduced in 1933). EBB emerged as a contraceptive component in the 1970s when combined with the progestin algestone acetophenide (DHPA) [1]. By the 1980s, this combination was approved under brand names including Neolutin N, Redimen, Soluna, and Unijab as a once-monthly injectable contraceptive [1] [9].
Table 1: Regulatory Status of Estradiol-3-benzoate-17-butyrate
Region | Approved Indications | Trade Names (Combination Products) |
---|---|---|
Peru | Combined injectable contraceptive | Soluna, Redimen |
Singapore | Combined injectable contraceptive | Unijab |
United States | Not approved | — |
European Union | Not approved | — |
EBB remains exclusively available in combination products for contraceptive use and has never been marketed as a standalone pharmaceutical agent [1] [3]. Its regulatory approval is limited to specific countries, primarily in South America and Asia [1].
EBB functions as a prodrug of 17β-estradiol, sharing the identical steroidal backbone of endogenous estradiol but featuring ester modifications that radically alter its pharmacokinetics. The benzoate and butyrate esters serve dual purposes:
Table 2: Comparative Properties of Estradiol Esters
Estrogen Ester | Relative MW | LogP | Duration (Single IM Dose) |
---|---|---|---|
Estradiol | 1.00 | 4.0 | <1 day |
Estradiol benzoate | 1.38 | 4.7 | 2–6 days |
Estradiol valerate | 1.31 | 5.6–6.3 | 10–14 days |
Estradiol-3-benzoate-17-butyrate | 1.64 | 6.3 | ~21 days |
Estradiol cypionate | 1.46 | 6.9 | 11–14 days |
Estradiol enanthate | 1.41 | 6.7–7.3 | 20–30 days |
Structurally, EBB bridges characteristics of:
The dual-ester configuration provides an intermediate duration of action among estradiol esters—longer than estradiol benzoate but shorter than enanthate or undecylate [1]. Upon enzymatic hydrolysis, EBB yields estradiol alongside benzoic and butyric acids, ensuring its metabolic pathway aligns with endogenous steroid processing [2] [7].
Structural Bioconversion Pathway:EBB (C₂₉H₃₄O₄)↓ Esterase cleavage→ Estradiol (C₁₈H₂₄O₂) + Benzoic acid + Butyric acid↓Estrogen receptor activation
Supplementary Table: Comprehensive Compound Identifiers
Table 3: Nomenclature and Identifiers for Estradiol-3-benzoate-17-butyrate
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | [(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
Synonyms | Estradiol benzoate butyrate; EBB; Estradiol 3-benzoate 17β-n-butyrate; Unimens (developmental code); Estra-1,3,5(10)-triene-3,17β-diol 3-benzoate 17β-n-butyrate |
CAS Registry Number | 63042-18-2 |
EC Number | 263-807-9 |
UNII | ZE4IGI4UMH |
Molecular Formula | C₂₉H₃₄O₄ |
Molecular Weight | 446.58 g/mol |
Exact Mass | 446.58 |
Physical State | Crystalline solid |
Melting Point | 128.5–129.0 °C |
Boiling Point | 558.6±50.0 °C (predicted) |
Hazard Classification | Harmful (H302, H312, H332); Suspected carcinogen (H351) |
Storage Conditions | Sealed in dry environment, 2–8°C |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7